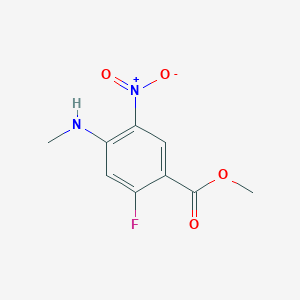
Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate is an organic compound with a complex structure that includes a fluorine atom, a methylamino group, and a nitro group attached to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-fluorobenzoate to introduce the nitro group. This is followed by the substitution of the nitro group with a methylamino group under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-fluoro-4-(methylamino)-5-nitrosobenzoate: Contains a nitroso group instead of a nitro group.
Methyl 2-fluoro-4-(methylamino)-5-chlorobenzoate: Contains a chlorine atom instead of a nitro group.
Methyl 2-fluoro-4-(methylamino)-5-bromobenzoate: Contains a bromine atom instead of a nitro group.
Uniqueness: Methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate is unique due to the presence of both a fluorine atom and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9FN2O4 |
|---|---|
Molekulargewicht |
228.18 g/mol |
IUPAC-Name |
methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C9H9FN2O4/c1-11-7-4-6(10)5(9(13)16-2)3-8(7)12(14)15/h3-4,11H,1-2H3 |
InChI-Schlüssel |
BICJDAHZPWXTKG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C(=C1)F)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















